molecular formula C21H21Cl2NO5 B045974 Riviciclib CAS No. 920113-03-7

Riviciclib

Cat. No.: B045974
CAS No.: 920113-03-7
M. Wt: 438.3 g/mol
InChI Key: OOVTUOCTLAERQD-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P276-00 is a novel compound identified as a potent inhibitor of cyclin-dependent kinases. Cyclin-dependent kinases are enzymes that play a crucial role in regulating the cell cycle. P276-00 has shown significant antitumor activity, particularly against cisplatin-resistant cancer cells . This compound has been extensively studied for its potential as an antineoplastic agent, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Riviciclib hydrochloride is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These proteins play a crucial role in cell cycle regulation, particularly the transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase . When over-activated, CDK4 and CDK6 can enable cancer cells to grow and divide too quickly .

Mode of Action

This compound hydrochloride interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase . As a result, the rapid proliferation of cancer cells is slowed down .

Biochemical Pathways

The primary biochemical pathway affected by this compound hydrochloride is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . By inhibiting CDK4/6, this compound hydrochloride can help restore normal cell cycle control and prevent uncontrolled cell growth .

Result of Action

The primary molecular effect of this compound hydrochloride is the inhibition of CDK4/6, which leads to cell cycle arrest at the G1 phase . This prevents the tumor cells from proliferating . On a cellular level, this results in a slowdown of cancer cell growth and division .

Action Environment

The efficacy and stability of this compound hydrochloride, like other CDK4/6 inhibitors, can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of these drugs . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also impact the action of this compound hydrochloride.

Biochemical Analysis

Biochemical Properties

Riviciclib hydrochloride interacts with CDK4/6, proteins that are key players in cell cycle regulation . By inhibiting these enzymes, this compound hydrochloride can slow down the progression of cancer by preventing cancer cells from growing and dividing too quickly .

Cellular Effects

This compound hydrochloride has shown potent antiproliferative effects against various human cancer cell lines . It is highly selective for cancer cells as compared with normal fibroblast cells .

Molecular Mechanism

The molecular mechanism of this compound hydrochloride involves the inhibition of CDK4/6 . This inhibition may provide protection against oncogenic processes in specific tissue types .

Temporal Effects in Laboratory Settings

It is known that this compound hydrochloride exhibits a large inter-individual variability in exposure .

Dosage Effects in Animal Models

The effects of this compound hydrochloride vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

This compound hydrochloride is extensively metabolized by cytochrome P450 3A4 . The proposed metabolic pathways involved in the generation of its metabolites are hydroxylation, oxidation, and reduction .

Transport and Distribution

This compound hydrochloride is a transport substrate of P-gp . Pharmacokinetic and tissue distribution studies in mouse models showed that this efflux transporter is responsible for limiting the this compound hydrochloride penetration into the brain .

Subcellular Localization

It is known that it acts on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

P276-00 is synthesized through a series of chemical reactions involving flavones. The synthesis involves the optimization of lead compounds through structure-activity relationship studies. The most potent compound, P276-00, was identified with an inhibitory concentration (IC50) of 63 ± 18.5 nanomoles per liter in cyclin-dependent kinase 4 and cyclin D1 enzyme assays . The synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

The industrial production of P276-00 involves large-scale synthesis using optimized reaction conditions. The process includes the purification and isolation of the compound to ensure high purity and potency. The production methods are designed to be cost-effective and scalable for potential commercial use.

Chemical Reactions Analysis

Types of Reactions

P276-00 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving P276-00 typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from the reactions involving P276-00 include:

Properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920113-03-7
Record name P 276-00
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920113-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-276-00
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVICICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riviciclib
Reactant of Route 2
Riviciclib
Reactant of Route 3
Riviciclib
Reactant of Route 4
Riviciclib
Reactant of Route 5
Riviciclib
Reactant of Route 6
Riviciclib
Customer
Q & A

Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?

A1: this compound Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, this compound Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.